REACTION_SMILES
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[CH3:19][OH:20].[CH3:1][O:2][CH2:3][c:4]1[c:5]([N+:14]([O-:15])=[O:16])[cH:6][c:7]([C:10]([F:11])([F:12])[F:13])[cH:8][cH:9]1.[H:17][H:18]>>[CH3:1][O:2][CH2:3][c:4]1[c:5]([NH2:14])[cH:6][c:7]([C:10]([F:11])([F:12])[F:13])[cH:8][cH:9]1
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Name
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Type
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product
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Smiles
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COCc1ccc(C(F)(F)F)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |